4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate
Overview
Description
4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate (4-ABTPA) is a synthetic compound derived from the phenylacetate group of molecules. It is a member of the thiophenylacetate family, which has recently become a promising area of research due to its potential applications in the areas of medicine, chemistry, and biotechnology. 4-ABTPA is a versatile compound that has been studied for its potential use in the synthesis of various molecules, as well as its ability to interact with other molecules.
Scientific Research Applications
1. Chemical Reactions and Derivatives
4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate, a derivative of benzo[b]thiophen, exhibits a range of reactions with other chemical compounds. For instance, acetoxybenzo[b]thiophens can undergo Fries rearrangement, reacting with benzene to produce phenyl derivatives (Clark, Rahman, & Scrowston, 1982). Similarly, benzo[b]thiophene derivatives, such as 4-methoxybenzo[b]thienyl-3-acetic acid, have been synthesized and found to enhance plant growth (Schuetz & Titus, 1967).
2. Medicinal Chemistry Applications
In medicinal chemistry, derivatives of benzo[b]thiophene, which include this compound, are explored for various therapeutic potentials. For instance, some benzo[b]thiophene-2-sulfonamide derivatives have shown efficacy as ocular hypotensive agents, useful in glaucoma treatment (Graham et al., 1989).
3. Polymerization and Material Science
In the field of material science, derivatives of benzo[b]thiophene, similar to this compound, are utilized in polymerization studies. For example, the polymerization of 4-acetoxybenzoic acid and 6-acetoxy-2-naphthoic acid copolymers has been studied for understanding side reactions and the synthesis process (Han et al., 1996).
4. Antibacterial and Antifungal Activity
Recent studies have shown that derivatives of benzo[b]thiophene, including this compound, demonstrate significant antibacterial and antifungal activities. A study on (1-(substituted phenyl)-1H-1,2,3-triazol-4-yl)methyl-2-(4-oxo-5,6,7,8-tetrahydrobenzo[1,2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetate derivatives reported potent antibacterial properties against various bacterial strains (Kumari et al., 2017).
properties
IUPAC Name |
[4-(6-acetyloxy-1-benzothiophen-2-yl)phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4S/c1-11(19)21-15-6-3-13(4-7-15)17-9-14-5-8-16(22-12(2)20)10-18(14)23-17/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFDWSXWQJFLLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432665 | |
Record name | 4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84449-63-8 | |
Record name | Benzo[b]thiophene-6-ol, 2-[4-(acetyloxy)phenyl]-, 6-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84449-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(6-acetyloxy-1-benzothiophen-2-yl)phenyl] acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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